7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Overview
Description
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C({11})H({7})FN({2})O({2}) and a molecular weight of 218.18 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds such as lenvatinib and Ciprofloxacin are known to inhibit multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors , and block the subunit A of DNA gyrase enzyme , respectively. These targets play crucial roles in cellular signaling pathways, DNA replication, and bacterial cell wall synthesis .
Mode of Action
This could result in changes in cellular signaling pathways, DNA replication, or cell wall synthesis .
Biochemical Pathways
Similar compounds are known to impact pathways related to cellular signaling, dna replication, and bacterial cell wall synthesis . The downstream effects of these changes could include altered cell growth and division, DNA damage, and bacterial cell death .
Pharmacokinetics
Similar compounds are typically absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the actions of similar compounds, potential effects could include altered cell growth and division, dna damage, and bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate fluorinating and methoxylating agents . One common method includes the cyclization of 2-fluoro-4-methoxyaniline with malononitrile under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions, utilizing high-purity starting materials and optimized reaction conditions to ensure high yield and purity . The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinolines.
Scientific Research Applications
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid: Known for its antibacterial properties.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid: An intermediate in the synthesis of ciprofloxacin.
Uniqueness
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine and methoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQICIDBVOCNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478621 | |
Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622369-38-4 | |
Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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